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CAS No.: 1638764-61-0
Cat. No.: B6299989
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Executive Summary

The compound 5-chloro-4-hydroxyindazole (also chemically described as 5-chloro-1H-
indazol-4-ol) represents a highly specialized fragment in medicinal chemistry.[1][2] It combines
the privileged indazole scaffold—known for its bioisosteric relationship with purines and indoles
—with a specific substitution pattern (5-Cl, 4-OH) that imparts unique electronic and steric
properties.[1][2]

This guide details the structural dynamics, validated synthetic pathways, and pharmacological
utility of this scaffold, specifically within the context of kinase inhibition and estrogen receptor
modulation.[1][2]

Structural Analysis & Tautomerism
Core Architecture

The indazole ring system is a 10

-electron aromatic heterocycle.[1][2] The 5-chloro-4-hydroxy substitution pattern creates a
"push-pull" electronic environment:
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e 4-OH (Hydroxyl): Acts as a hydrogen bond donor/acceptor.[1][2] Its position at C4 (adjacent
to the bridgehead) allows for intramolecular hydrogen bonding with N1 or N2, influencing the
tautomeric equilibrium.[2]

o 5-CI (Chlorine): Provides lipophilicity (increasing logP) and fills hydrophobic pockets in
protein targets.[1][2] It also serves as a metabolic block, preventing oxidation at the reactive
C5 position.[2]

Tautomeric Dynamics

Indazoles exist in a dynamic equilibrium between 1H-indazole and 2H-indazole forms.[1][2] For
5-chloro-4-hydroxyindazole, the 1H-tautomer is thermodynamically favored in the solid state
and most solvents, but the 4-OH group can stabilize the 2H-form via intramolecular hydrogen
bonding under specific physiological conditions.[1][2]
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Figure 1: The 1H-tautomer is generally dominant, but the 2H-form is often the bioactive
conformation in kinase ATP-binding pockets.[1]

Synthetic Pathways[1][2][3]

Direct synthesis of the 4-hydroxy derivative is challenging due to the electron-rich nature of the
phenol ring.[1][2] Two primary routes are established: Nucleophilic Aromatic Substitution
(SNAr) from the fluoro-precursor and De Novo Cyclization.[1][2]

Method A: Hydrolysis of 5-Chloro-4-Fluoro-1H-Indazole
(Recommended)
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This method utilizes the commercially available intermediate 5-chloro-4-fluoro-1H-indazole
(CAS: 1082041-86-8).[1][2][3] The fluorine atom at C4 is activated for displacement due to the
electron-withdrawing nature of the adjacent bridgehead and the 5-chloro substituent.[1][2]

[Rl]eaction Scheme:

Method B: Modified Jacobson Indazole Synthesis

For de novo construction, this route involves the diazotization of substituted anilines.[2] This is
chemically robust but requires careful handling of diazonium intermediates.[2]

Precursor: 2-methyl-5-chloro-6-hydroxyaniline (often protected as the methyl ether).[1][2]
Mechanism: Diazotization of the amine leads to an intramolecular attack by the methyl group
(after tautomerization), closing the pyrazole ring.[2]

Experimental Protocol: Synthesis via SNAr

Objective: Conversion of 5-chloro-4-fluoro-1H-indazole to 5-chloro-4-hydroxyindazole. Scale:
10 mmol basis.
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Step Reagent Quantity Conditions Critical Note
Ensure complete
5-Chloro-4-
Dissolved in dissolution
1 fluoro-1H- 1.70 g (10 mmol)
) DMSO (15 mL) before base
indazole "
addition.[1]
_ _ Large excess
Potassium Aqueous solution ) )
2 ) 2.80 g (50 mmol) required to drive
Hydroxide (KOH) (50% wi/v)
SNAr.
Monitor by LC-
MS for
_ 130°C for 12-18 _
3 Reaction - disappearance of
hours ]
Fluorine peak.[1]
[2]
Careful
] acidification
4 Quench HCI (1M) Adjust to pH ~6.0 o
precipitates the
product.[2]
4-OH indazoles
are amphoteric;
5 Purification Ethyl Acetate Recrystallization avoid strong

acid/base
workups.[1][2]

Validation Check:

¢ 1H NMR (DMSO-d6): Look for the disappearance of the C4-F coupling and appearance of a
broad singlet (OH) around 10-11 ppm.[1][2]

e MS (ESI): Expect [M+H]+ = 169.0 (Cl isotope pattern 3:1).[1][2]

Physicochemical Properties[1][2][5][6][7]1[8][9]

The specific substitution pattern drastically alters the properties compared to the parent

indazole.[2]
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Significance in Drug
Property Value (Approx.)

Design
) Fragment-like, high ligand

Molecular Weight 168.58 g/mol o

efficiency (LE).[1]

Moderate lipophilicity; good
cLogP ~1.8-2.1 Pop y J

membrane permeability.[1][2]

Slightly more acidic than
pKa (OH) ~9.2 phenol due to the indazole

ring.[2]

Very weak acid; deprotonation
pKa (NH) ~13.5 )

requires strong bases.[2]

Critical for "hinge binding" in
H-Bond Donors 2 (NH, OH) )

kinases.[1][2]

N2 is the primary acceptor in
H-Bond Acceptors 1(N2)

the 1H-tautomer.[1][2]

Applications in Drug Discovery[1][3]

Kinase Inhibition (ATP-Competitors)

The 4-hydroxyindazole scaffold mimics the adenine ring of ATP.[1][2] The N1-H and N2 atoms
form a bidentate hydrogen bond network with the "hinge region" amino acids of kinases (e.g.,
VEGFR, FGFR).[1][2]

¢ Role of 4-OH: Provides an additional anchor point, often interacting with the "gatekeeper"
residue or water networks within the pocket.[1][2]

» Role of 5-Cl: Occupies the hydrophobic pocket I, improving selectivity against kinases with
smaller gatekeepers.[1][2]

Estrogen Receptor Beta (ER ) Ligands

Recent research identifies chloroindazole derivatives as selective ligands for ER
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, utilized in neuroprotection and remyelination therapies (e.g., Multiple Sclerosis models).[2][4]
The scaffold provides rigid core geometry that fits the ER

ligand-binding domain more selectively than ER

[1][2]
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Figure 2: Pharmacophore mapping showing how the 5-chloro-4-hydroxyindazole scaffold
interacts with typical kinase binding sites.[1]
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
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